DNA Interstrand Cross-Link Formation by Bis(2-chloroethyl)ethylamine (HN1) vs. Monofunctional Nitrogen Mustards
Bis(2-chloroethyl)ethylamine (HN1) is unequivocally a bifunctional alkylating agent capable of forming DNA interstrand cross-links. Quantitative LC-MS analysis of MDA-MB-231 mammary tumor cells exposed to 100 µM HN1 for 24 h revealed the G-NM-G cross-link at 240 adducts per 10⁷ DNA bases [1]. In contrast, monofunctional nitrogen mustards (e.g., bis(ethyl)-2-chloroethylamine and bis(methyl)-2-chloroethylamine) produce no detectable interstrand cross-links in 9L cells even at high concentrations [2]. This bifunctional cross-linking capacity is the mechanistic basis for HN1's enhanced cytotoxicity relative to monofunctional analogs.
| Evidence Dimension | DNA interstrand cross-link formation |
|---|---|
| Target Compound Data | 240 adducts per 10⁷ DNA bases (G-NM-G cross-link) |
| Comparator Or Baseline | Monofunctional mustards: 0 cross-links detected |
| Quantified Difference | Absolute difference: HN1 forms quantifiable cross-links; monofunctional mustards form none |
| Conditions | MDA-MB-231 cells, 100 µM HN1, 24 h exposure (target); 9L cells, monofunctional mustards (comparator) |
Why This Matters
Cross-link formation is the primary determinant of cytotoxic potency; procurement decisions for DNA damage research must account for this qualitative difference.
- [1] Gruppi F, Hejazi L, Christov PP, Krishnamachari S, Turesky RJ, Rizzo CJ. Characterization of nitrogen mustard formamidopyrimidine adduct formation of bis(2-chloroethyl)ethylamine with calf thymus DNA and a human mammary cancer cell line. Chem Res Toxicol. 2015;28(9):1850-1860. doi:10.1021/acs.chemrestox.5b00297 View Source
- [2] Tokuda K, Bodell WJ. Cytotoxicity and sister chromatid exchanges in 9L cells treated with monofunctional and bifunctional nitrogen mustards. Carcinogenesis. 1987;8(11):1697-1701. doi:10.1093/carcin/8.11.1697 View Source
